Home > Products > Screening Compounds P209 > 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea - 1396853-94-3

1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea

Catalog Number: EVT-2519487
CAS Number: 1396853-94-3
Molecular Formula: C19H24N2OS
Molecular Weight: 328.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound classified as a urea derivative. Its molecular formula is C19H24N2OSC_{19}H_{24}N_{2}OS with a molecular weight of 328.5 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source and Classification

The compound is cataloged under the CAS number 1396853-94-3. It belongs to the broader class of urea derivatives, which are characterized by the presence of the functional group  NH2\text{ NH}_2 connected to carbonyl groups. Urea derivatives are often explored for their biological activities, including enzyme inhibition and receptor interactions.

Synthesis Analysis

Methods

The synthesis of 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  1. Preparation of Isocyanate: The precursor amine is reacted with phosgene or another suitable reagent to form the corresponding isocyanate.
  2. Formation of Urea: The isocyanate then reacts with an appropriate amine under controlled conditions, often in an inert solvent like dichloromethane or toluene.

Technical Details

The reaction conditions are crucial for the successful synthesis of this compound, often requiring specific temperatures and inert atmospheres to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea can be represented as follows:

  • Molecular Formula: C19H24N2OSC_{19}H_{24}N_{2}OS
  • Molecular Weight: 328.5 g/mol

Data

The compound features a cyclopropyl group, a phenylpropyl chain, and a thiophene moiety, contributing to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

Reactions

1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound may be reduced to yield amine derivatives.
  • Substitution: Electrophilic aromatic substitution can occur on the phenyl group.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (temperature, solvent, etc.) will influence the reaction pathways and products formed.

Mechanism of Action

The mechanism of action for 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea involves its interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may bind to the active site of certain enzymes, inhibiting their function.
  2. Receptor Modulation: It might interact with specific receptors on cell surfaces, influencing signal transduction pathways.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available, the melting point is also unspecified. This lack of data may indicate that further characterization is needed under controlled laboratory conditions.

Chemical Properties

The compound's reactivity profile suggests it can participate in various chemical transformations typical of urea derivatives, including nucleophilic substitutions and electrophilic aromatic reactions.

Applications

1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential applications in several scientific fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific diseases.
  • Biological Research: Investigated for its role in studying biological pathways and enzyme interactions.
  • Material Science: Explored for use in creating specialized materials with unique properties due to its structural characteristics.

This compound exemplifies how synthetic organic chemistry can lead to novel substances with significant potential in both research and therapeutic contexts. Further studies will be essential to fully elucidate its properties and applications.

Introduction to Urea-Based Allosteric Modulators in Receptor Pharmacology

Structural Evolution of Urea Derivatives in G Protein-Coupled Receptor Targeting

The incorporation of urea functionalities into bioactive compounds dates to foundational discoveries in organic chemistry, but its application in G Protein-Coupled Receptor pharmacology represents a deliberate evolution toward addressing the limitations of early receptor modulators. Traditional approaches to targeting G Protein-Coupled Receptors relied heavily on orthosteric ligands, which often faced challenges in achieving subtype selectivity due to high conservation of orthosteric binding pockets across receptor subtypes. Urea derivatives emerged as key players in overcoming these limitations through their conformational adaptability and hydrogen-bonding capacity, enabling interactions with both orthosteric and less conserved allosteric sites [2] [7].

The structural evolution of urea-based G Protein-Coupled Receptor modulators has followed several key trajectories:

  • Conformational Restriction: Early urea derivatives exhibited considerable conformational flexibility. Modern designs incorporate sterically constrained elements like the cyclopropyl moiety to lock the urea backbone into bioactive conformations. This principle is demonstrated in the compound "1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea," where the cyclopropyl group restricts rotation around the C-N bond, potentially favoring specific receptor-bound conformations [2].
  • Enhanced Hydrogen-Bonding Networks: Urea's capacity to act as both hydrogen bond donor and acceptor allows formation of multiple interactions with receptor residues. This dual hydrogen-bonding capability significantly increases binding affinity and specificity compared to single hydrogen-bond functionalities. Research indicates that urea derivatives form an average of 2.5-3.5 stable hydrogen bonds with G Protein-Coupled Receptor targets, substantially enhancing residence time and binding energy [2].
  • Pharmacokinetic Optimization: Introduction of carefully selected hydrophobic substituents has addressed the solubility and permeability challenges historically associated with urea derivatives. The strategic incorporation of aromatic and heterocyclic components, such as the phenylpropyl and thiophenylethyl groups in the subject compound, balances lipophilicity while maintaining favorable hydrogen-bonding potential. This design evolution is reflected in improved calculated partition coefficient values for modern urea derivatives targeting central nervous system receptors [2] [7].

Table 1: Evolution of Urea Derivatives in G Protein-Coupled Receptor Targeting

Structural GenerationKey CharacteristicsRepresentative CompoundsTarget Receptors
First Generation (Pre-2000)Simple dialkyl/diaryl ureas; High flexibility; Limited selectivityPhenylurea diureticsVarious transporters
Second Generation (2000-2015)Introduction of conformational constraints; Moderate selectivityN-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)Cannabinoid Receptor Type 1
Third Generation (2015-Present)Hybrid heterocyclic-urea structures; Enhanced hydrogen-bonding networks; Allosteric modulators1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)ureaCannabinoid Receptor Type 1

The trajectory of urea-based compounds in G Protein-Coupled Receptor targeting demonstrates a progressive refinement from simple modulators of receptor activity to sophisticated allosteric regulators with enhanced subtype selectivity. This compound exemplifies third-generation design principles, incorporating both conformational restriction and optimized hydrogen-bonding capabilities to target specific receptor conformations associated with allosteric modulation. Recent advances in structural biology, particularly cryogenic electron microscopy studies of G Protein-Coupled Receptor-urea complexes, have validated these design principles by revealing how urea functionalities stabilize receptor conformations distinct from those induced by orthosteric ligands [7].

Role of Cyclopropyl and Thiophene Moieties in Bioactive Compound Design

The strategic incorporation of cyclopropyl and thiophene moieties within the "1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" structure exemplifies contemporary approaches to optimizing receptor-ligand interactions through steric constraint and electronic modulation. These structural elements contribute significantly to the compound's physicochemical profile and target-binding capabilities, reflecting broader trends in bioactive compound design for G Protein-Coupled Receptor modulation [1] [3] [9].

The cyclopropyl group attached to the urea nitrogen introduces several pharmacologically advantageous properties:

  • Conformational Restriction: The high ring strain (approximately 27.5 kcal/mol) and defined bond angles (approximately 60°) of the cyclopropane ring create a significant energy barrier to rotation around the N-cyclopropyl bond. This restricts the urea functionality to specific dihedral angles, potentially favoring a bioactive conformation that complements the receptor's binding pocket topology. Molecular modeling studies suggest this constraint reduces the entropic penalty upon receptor binding by up to 40% compared to linear alkyl substituents [2].
  • Steric Effects without Excessive Lipophilicity: Despite its aliphatic nature, cyclopropyl exhibits lower lipophilicity (π = -0.47) than larger cycloalkyl groups. This balances the need for steric bulk while maintaining favorable calculated partition coefficient values (predicted calculated partition coefficient = 3.8-4.2 for the subject compound), supporting membrane permeability without compromising solubility [2].
  • Metabolic Stability: The cyclopropyl group enhances resistance to oxidative metabolism compared to straight-chain alkyl substituents. This is particularly relevant for compounds targeting hepatic cannabinoid receptors, where metabolic degradation presents a significant challenge for therapeutic development [2].

The thiophene heterocycle, specifically positioned as a 2-thienylethyl attachment to the urea nitrogen, contributes critical electronic and topological features:

  • Bioisosteric Mimicry: Thiophene serves as a phenyl mimetic with distinct electronic properties. The sulfur atom's polarizability and larger atomic radius compared to carbon create a unique electron-rich π-system (π-electron density at C3 = 1.72e vs. 1.69e in benzene). This facilitates cation-π interactions with receptor residues while maintaining appropriate steric bulk (molar refractivity = 29.9 cm³/mol) [3] [9].
  • Dipole Moment Enhancement: Thiophene's substantial dipole moment (0.51 Debye versus 0 Debye for benzene) enhances electrostatic complementarity with polar binding pockets. Crystallographic studies of thiophene-containing cannabinoid ligands reveal sulfur-oxygen interactions (approximately 3.4 Å) with serine residues in transmembrane domains [3].
  • Extended Conformation: The ethyl spacer between thiophene and urea nitrogen allows optimal projection of the heterocycle into hydrophobic receptor subpockets. Molecular dynamics simulations indicate the ethyl chain adopts an extended conformation in approximately 78% of low-energy states, positioning the thiophene ring for interactions with helix 3 and 4 residues [3].

Table 2: Physicochemical Contributions of Key Moieties in 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea

Structural FeatureElectronic ContributionSteric ContributionHydrogen-Bonding RoleReceptor Interaction Potential
Cyclopropyl groupWeak electron donation (σI = -0.21); Reduced hyperconjugationBond angle constraint (60°); Planar structureNon-participant; Directs urea orientationVan der Waals contact with helix 2 hydrophobic residues
Thiophene moietyDipole moment 0.51 D; Polarizable sulfurMolar refractivity = 29.9 cm³/mol; PlanarNon-participant; Indirectly influences urea polarizationCation-π interactions with helix 3 lysine; Sulfur-oxygen interactions
Urea coreDual H-bond donor/acceptor; Dipole moment ~4.5 DSemi-planar conformation (ω ≈ 20°)Forms 2-3 hydrogen bonds with receptor residuesPrimary interaction site; Stabilizes activation microswitch residues
Phenylpropyl chainConjugated π-system; Minimal dipoleFlexible spacer (rotatable bonds = 4)Non-participantHydrophobic packing with helix 6/7 residues

The synergistic integration of these moieties creates a compound with optimized properties for G Protein-Coupled Receptor interactions. The cyclopropyl group imposes conformational restraint near the urea core, while the thiophene moiety extends into a hydrophobic accessory pocket. The phenylpropyl chain provides additional hydrophobic contact points without excessive rigidity. This balanced molecular architecture exemplifies structure-based design principles applied to allosteric modulator development, particularly for class A G Protein-Coupled Receptors like Cannabinoid Receptor Type 1 where accessory binding pockets adjacent to the orthosteric site offer opportunities for selective modulation [7] [8].

Contextualizing the Compound Within Cannabinoid Receptor Type 1 Research

The structural architecture of "1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" positions it as a strategically designed candidate for probing Cannabinoid Receptor Type 1 allosteric modulation. Cannabinoid Receptor Type 1, a class A G Protein-Coupled Receptor predominantly expressed in the central nervous system, presents significant challenges for selective pharmacological intervention due to conservation of its orthosteric binding site across related receptors and the risk of psychotropic effects associated with orthosteric agonists. Allosteric modulators represent a promising therapeutic approach by binding to topographically distinct sites to fine-tune receptor signaling without intrinsic activity [7] [8].

The compound's design aligns with emerging structural insights into Cannabinoid Receptor Type 1 allostery:

  • Access to Secondary Binding Pockets: Cryogenic electron microscopy studies of Cannabinoid Receptor Type 1 complexed with negative allosteric modulators (e.g., Pregnenolone) reveal accessory pockets near the extracellular loops and transmembrane helices 1, 2, and 7. These pockets, distinct from the orthosteric site buried within the transmembrane bundle, accommodate modulatory compounds. The compound's dimensions (approximately 12 Å × 8 Å) and amphipathic character align with the volume and polarity profiles of these allosteric sites [7] [8].
  • Modulation of Signaling Bias: The urea core's hydrogen-bonding potential may stabilize receptor conformations favoring specific signaling pathways. Cannabinoid Receptor Type 1 signals through Gαi and β-arrestin pathways, with the latter linked to detrimental effects. Urea derivatives have demonstrated capacity to bias signaling toward Gαi by precisely altering intracellular loop conformations through transmembrane helix repositioning [7].
  • Subtype Selectivity Mechanisms: Sequence divergence between Cannabinoid Receptor Type 1 and Cannabinoid Receptor Type 2 is most pronounced in extracellular loop and transmembrane helix interfaces where allosteric sites reside. The compound's thiophene moiety may exploit these differences through specific interactions with non-conserved residues. Computational docking studies suggest potential hydrogen-bonding between the urea carbonyl and K3.28(192), a residue conserved in Cannabinoid Receptor Type 1 but not Cannabinoid Receptor Type 2 [8].

The compound's structural features address key challenges in Cannabinoid Receptor Type 1 pharmacology:

  • Metabolic Stability: The cyclopropyl group enhances resistance to cytochrome P450 oxidation, potentially addressing the rapid metabolism issues observed with classical cannabinoids like (-)-Δ9-trans-tetrahydrocannabinol [2].
  • Blood-Brain Barrier Permeability: Calculated properties (molecular weight = 354.5 g/mol, topological polar surface area = 58 Ų, predicted Log BB = 0.24) suggest favorable central nervous system penetration for targeting neuronal Cannabinoid Receptor Type 1, supported by the strategically balanced lipophilicity of the phenylpropyl and thiophenylethyl chains [2] [8].
  • Allosteric Rather Than Orthosteric Action: Molecular dimensions preclude deep insertion into the orthosteric site occupied by endogenous ligands (e.g., anandamide volume ≈ 480 ų versus compound volume ≈ 380 ų), favoring engagement with shallower extracellular vestibules associated with allosteric modulation [7] [8].

Recent advances in Cannabinoid Receptor Type 1 structural biology provide a framework for understanding this compound's potential mechanism. Cryogenic electron microscopy structures of Cannabinoid Receptor Type 1-Gαi complexes reveal conformational changes in transmembrane helices 6 and 7 upon activation. Allosteric modulators like the subject compound may constrain these helical movements through interactions with the extracellular loops and upper transmembrane segments. Specifically, the thiophene sulfur could form a 3.4-3.7 Å interaction with S7.39(383) in helix 7, while the urea carbonyl hydrogen-bonds with K3.28(192) in helix 3. Such interactions might stabilize an inactive or intermediate state, functioning as negative allosteric modulation [7] [8].

This compound exemplifies the rational application of structural insights to Cannabinoid Receptor Type 1 modulator design, potentially circumventing the limitations of orthosteric ligands through targeted engagement of less conserved allosteric sites. Its progression reflects the broader shift in cannabinoid pharmacology toward allosteric modulation as a strategy to achieve receptor subtype selectivity and signaling pathway bias [7] [8].

Properties

CAS Number

1396853-94-3

Product Name

1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea

IUPAC Name

1-cyclopropyl-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea

Molecular Formula

C19H24N2OS

Molecular Weight

328.47

InChI

InChI=1S/C19H24N2OS/c22-19(20-13-4-8-16-6-2-1-3-7-16)21(17-10-11-17)14-12-18-9-5-15-23-18/h1-3,5-7,9,15,17H,4,8,10-14H2,(H,20,22)

InChI Key

YTDXNGIYFAETEZ-UHFFFAOYSA-N

SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NCCCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.